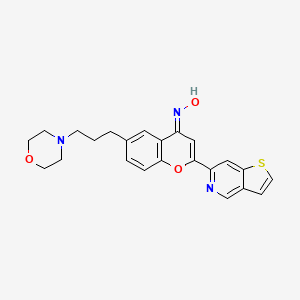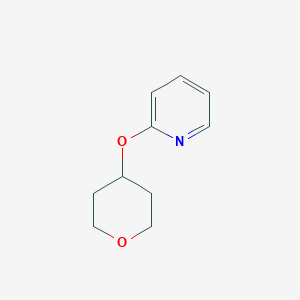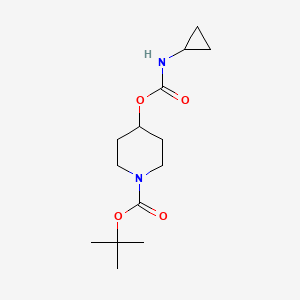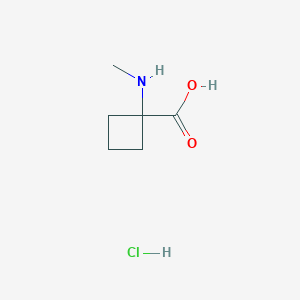
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
Overview
Description
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, also known as cis-4-(Methylamino)-1-carboxy-2-(methylamino)cyclobutane, is a cyclic amino acid that has been widely used in scientific research. This compound is a derivative of cyclobutane, which is a four-membered carbon ring. The unique structure of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride makes it an important molecule for studying the mechanism of action of various biological processes.
Mechanism Of Action
The mechanism of action of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride is based on its ability to inhibit the reuptake of neurotransmitters. This compound binds to the transporter proteins that are responsible for removing neurotransmitters from the synaptic cleft, thereby preventing their reuptake. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which enhances their signaling activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride are dependent on the specific biological process being studied. In general, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect protein folding and enzyme catalysis.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride in lab experiments is its potency as a neurotransmitter transporter inhibitor. This makes it an important tool for studying the molecular mechanisms of neurotransmission. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues being studied.
Future Directions
There are several future directions for research involving 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride. One area of research is the development of more potent and selective inhibitors of neurotransmitter transporters. Another area of research is the identification of novel biological processes that can be studied using this compound. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on cellular and tissue viability.
Scientific Research Applications
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride has been extensively used in scientific research for studying various biological processes, including neurotransmission, protein folding, and enzyme catalysis. This compound is a potent inhibitor of the neurotransmitter transporter system, which makes it an important tool for studying the molecular mechanisms of neurotransmission.
properties
IUPAC Name |
1-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOBMYGMNAYRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride | |
CAS RN |
1909336-52-2 | |
| Record name | Cyclobutanecarboxylic acid, 1-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909336-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



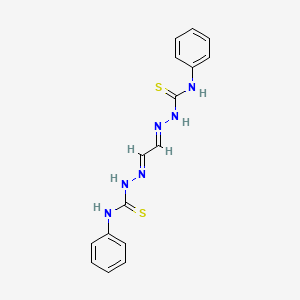
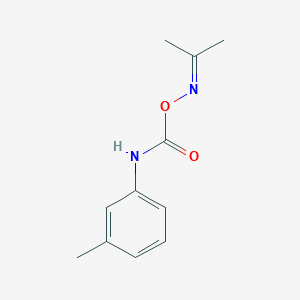
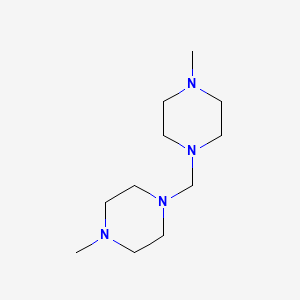
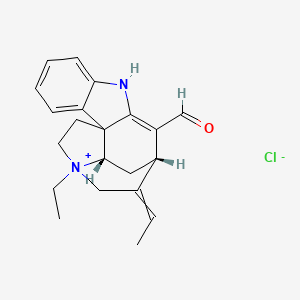
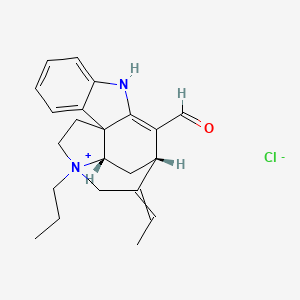
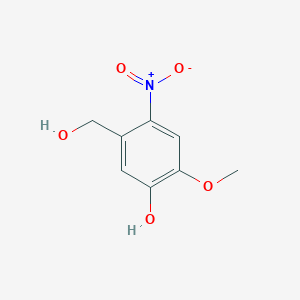
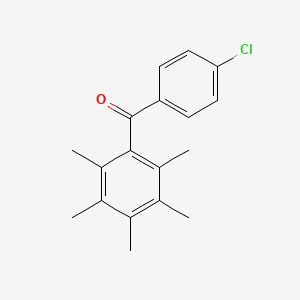
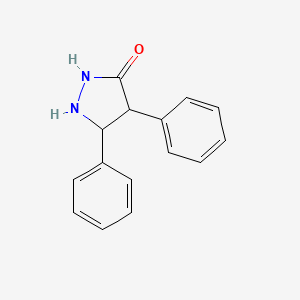

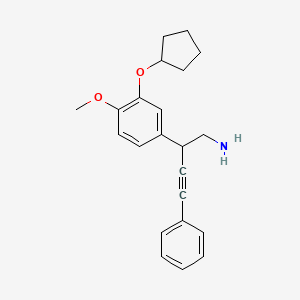
![Butanoic acid, 2-[(3-methylphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653650.png)
